3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
The compound “3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Scientific Research Applications
1. Agrochemical and Medicinal Chemistry Industries
- Application : Pyrazoles, such as 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
- Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
2. Protection of Crops from Pests
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, are used in the protection of crops from pests .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
3. Medicinal Chemistry
- Application : Fluorinated fused-ring pyrazoles, such as 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, may possess medicinally useful properties .
- Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
4. Organic Synthesis
- Application : 3-Methyl-3-[(4-(trifluoromethyl)phenyl)amino]butan-1-ol, a hindered amine derivative of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, provides a chemically differentiated building block for organic synthesis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This compound is specifically useful for the preparation of drug candidates containing hindered amine motifs .
5. Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole
- Application : The compound is used in the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
- Methods : The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
6. Preparation of Drug Candidates Containing Hindered Amine Motifs
- Application : 3-Methyl-3-[(4-(trifluoromethyl)phenyl)amino]butan-1-ol, a hindered amine derivative of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This compound is specifically useful for the preparation of drug candidates containing hindered amine motifs .
Future Directions
properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKMPQKHLKAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395894 | |
Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
CAS RN |
345-07-3 | |
Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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